molecular formula C11H8ClNO3S B188500 3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione CAS No. 131554-52-4

3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Cat. No. B188500
M. Wt: 269.7 g/mol
InChI Key: NQCDUQZVHYUPEJ-UHFFFAOYSA-N
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Description

Thiazolidine derivatives, which this compound is a part of, have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .

Scientific Research Applications

  • Anti-Inflammatory Potential : One study focused on a compound from the thiazolidinone chemical series, specifically (5Z,E)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1H-indol-3-ylmethylene)-thiazolidine-2,4-dione (PG15), exploring its anti-inflammatory potential in pre-clinical studies (Uchôa et al., 2009).

  • Pharmacokinetic and Pharmacodynamic Evaluation : Another study conducted a preclinical pharmacokinetic and pharmacodynamic evaluation of PG15, a thiazolidinone derivative, as an anti-inflammatory candidate (Uchôa et al., 2009).

  • Antifungal Compound Analysis : The solubility thermodynamics and partitioning processes in biologically relevant solvents of a novel potential antifungal compound from the 1,2,4-triazole class, which includes a derivative of 1,3-thiazolidine-2,4-dione, were studied to understand its pharmacological properties (Volkova et al., 2020).

  • Antibacterial and Anticancer Activity : A study reported the synthesis of a compound with a thiazolidine-2,4-dione core and evaluated its in vitro antibacterial and anticancer activities (Uwabagira & Sarojini, 2019).

  • Bioplastic Applications : Research was conducted on the engineering of novel blue emissive thiazolidinedione (TD) poly lactic acid (PLA) composite thin films for bioplastic scintillation, demonstrating the potential of thiazolidinedione derivatives in material science applications (Pai & Kunhanna, 2020).

  • Synthesis of Derivatives for Inflammatory Diseases : The synthesis and biological evaluation of various 5-benzylidenethiazolidine-2,4-dione derivatives were explored for the treatment of inflammatory diseases, indicating the therapeutic potential of this class of compounds (Ma et al., 2011).

properties

IUPAC Name

3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3S/c12-8-3-1-7(2-4-8)9(14)5-13-10(15)6-17-11(13)16/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCDUQZVHYUPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360968
Record name 2,4-Thiazolidinedione, 3-[2-(4-chlorophenyl)-2-oxoethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

CAS RN

131554-52-4
Record name 2,4-Thiazolidinedione, 3-[2-(4-chlorophenyl)-2-oxoethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 3.15 g of sodium hydride (60% in mineral oil, 78.8 mmol) in 70 mL of DMF at 0° C. was added 9.76 g (75 mmol) of 2,4-thiazolidinedione portion-wise. The reaction mixture was stirred for 20 minutes, then 17.5 g of 2-bromo-4′-chloroacetophenone (75 mmol) was added. The reaction was allowed to warm to room temperature and stirred for 5 hours. Ethyl acetate and water were added, the organic phase was separated, and washed with water and brine. The combined aqueous extracts were washed with additional ethyl acetate which was then washed with water and brine and combined with the rest of the organic layer. The ethyl acetate phases were dried over magnesium sulfate, filtered and stripped to give 23 g of crude product. Recrystallization from 1:1 toluene:hexane gave 16.25 g of 3-(2-(4-chlorophenyl)-2-oxo-ethyl)-thiazolidine-2,4-dione, (85% yield) mp 122–124° C.
Quantity
3.15 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
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solvent
Reaction Step One
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9.76 g
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reactant
Reaction Step Two
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17.5 g
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Four
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Citations

For This Compound
2
Citations
O Bozdağ-Dündar, A Menteşe… - …, 2008 - thieme-connect.com
In this study, a series of thiazolyl-2,4-thi-azolidinediones (VIa-f, VIIa-f and VIIIa-f) was prepared by Knoevenagel reaction of substituted phenacyl-2,4-thiazolidine-diones (IVa-f)/…
Number of citations: 7 www.thieme-connect.com
A Menteşe - dergiler.ankara.edu.tr
Studies on Some Chemical Compounds With Antidiabetic Activity In this study, it was aimed to investigate the synthesis and the antidiabetic activity of some new 2,4-thiazolidinedione …
Number of citations: 0 dergiler.ankara.edu.tr

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